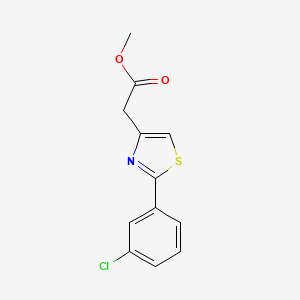

Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate

CAS No.: 1040691-09-5

Cat. No.: VC8041847

Molecular Formula: C12H10ClNO2S

Molecular Weight: 267.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040691-09-5 |

|---|---|

| Molecular Formula | C12H10ClNO2S |

| Molecular Weight | 267.73 g/mol |

| IUPAC Name | methyl 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate |

| Standard InChI | InChI=1S/C12H10ClNO2S/c1-16-11(15)6-10-7-17-12(14-10)8-3-2-4-9(13)5-8/h2-5,7H,6H2,1H3 |

| Standard InChI Key | LPIFSMQUHJNVMN-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)Cl |

| Canonical SMILES | COC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate has the molecular formula C₁₂H₁₀ClNO₂S and a molecular weight of 283.73 g/mol . The IUPAC name, methyl 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate, reflects its core thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted with a 3-chlorophenyl group at position 2 and an acetoxy methyl ester at position 4 . The SMILES notation, COC(=O)CC1=C(N=C(S1)C2=CC(=CC=C2)Cl)C, encodes its connectivity, while the InChIKey ZKUGVAFLRZHCGE-UHFFFAOYSA-N provides a unique identifier for computational and database searches .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀ClNO₂S | |

| Molecular Weight | 283.73 g/mol | |

| XLogP3 | 3.2 (estimated) | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 | |

| Topological Polar Surface | 61.8 Ų |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate likely follows established protocols for thiazole formation, such as the Hantzsch thiazole synthesis or cyclization of thioamides with α-halo carbonyl compounds . A plausible route involves:

-

Formation of the Thiazole Core: Reacting 3-chlorophenylthiourea with methyl 4-chloroacetoacetate in the presence of a base (e.g., triethylamine) to facilitate cyclization .

-

Esterification: Subsequent acetylation or esterification steps to introduce the methyl acetate moiety .

Table 2: Example Synthetic Conditions for Analogous Thiazoles

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | EtOH, HCl, reflux (6 h) | 65–75% | |

| Esterification | CH₃OH, H₂SO₄, 60°C (4 h) | 80–85% |

Reactivity and Functionalization

The thiazole ring’s electron-deficient nature makes it susceptible to electrophilic substitution at the 5-position, while the methyl ester group can undergo hydrolysis to carboxylic acids or transesterification . The 3-chlorophenyl substituent may participate in cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume